NZ 419

説明

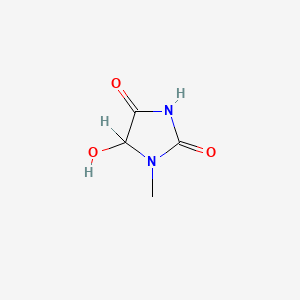

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-1-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSFNXFLBMJUQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004466 |

Source

|

| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84210-26-4 |

Source

|

| Record name | 5-Hydroxy-1-methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84210-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-1-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-1-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Radical Scavenging Properties of 5-Hydroxy-1-methylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-methylhydantoin (HMH), a metabolite of creatinine, is an intrinsic antioxidant with significant free radical scavenging properties. This technical guide provides an in-depth overview of the current scientific understanding of HMH's antioxidant capacity, with a focus on its mechanism of action involving the Nrf2 signaling pathway. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support further research and drug development efforts in the field of oxidative stress modulation.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including chronic kidney disease, neurodegenerative disorders, and cancer. 5-Hydroxy-1-methylhydantoin (HMH), also known as NZ-419, has emerged as a compound of interest due to its demonstrated ability to counteract oxidative damage, particularly through the scavenging of hydroxyl radicals (•OH)[1][2]. This guide synthesizes the existing research on HMH's free radical scavenging properties, providing a technical resource for the scientific community.

In Vitro Free Radical Scavenging Activity

Direct quantitative data on the free radical scavenging activity of 5-Hydroxy-1-methylhydantoin using common in vitro assays such as DPPH and ABTS is limited in the currently available literature. However, studies on its precursor, creatinine, and its derivatives provide some context for its potential activity. It is important to note that the primary antioxidant activity of HMH reported in the literature is its potent hydroxyl radical scavenging ability, which is not always fully captured by DPPH and ABTS assays.

Table 1: DPPH Radical Scavenging Activity of Creatinine and a Creatinine Derivative

| Compound | IC50 (mM) | Reference Compound | IC50 (mM) |

| Creatine monohydrate | 102.48 | Trolox | 0.001154 |

| Creatine lysinate | 73.75 | Trolox | 0.001154 |

Cellular Antioxidant Activity and Mechanism of Action

The primary mechanism through which 5-Hydroxy-1-methylhydantoin exerts its antioxidant effects within a cellular context is increasingly understood to be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.

// Nodes ROS [label="Oxidative Stress\n(e.g., ROS)", fillcolor="#FBBC05"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#F1F3F4"]; Keap1_mod [label="Modified Keap1", fillcolor="#EA4335"]; Nrf2_free [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2_nuc [label="Nrf2\n(Nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., HO-1, NQO1)", fillcolor="#F1F3F4"]; Cellular_Protection [label="Cellular Protection", shape=ellipse, fillcolor="#FFFFFF"];

// Edges ROS -> Keap1_Nrf2 [label="Induces modification"]; Keap1_Nrf2 -> Keap1_mod; Keap1_Nrf2 -> Nrf2_free [label="Release"]; Nrf2_free -> Nrf2_nuc [label="Translocation"]; Nrf2_nuc -> ARE [label="Binds to"]; ARE -> Antioxidant_Genes [label="Activates transcription"]; Antioxidant_Genes -> Cellular_Protection [label="Leads to"]; } .

Studies have shown that 5-Hydroxy-1-methylhydantoin can suppress H₂O₂-induced Nrf2 promoter transcriptional activity and its protective mechanism in conditions like paraquat-induced kidney injury is linked to the regulation of Heme Oxygenase-1 (HO-1), a downstream target of Nrf2[3].

Effects on Cellular Markers of Oxidative Stress

In cellular and animal models of oxidative stress, treatment with 5-Hydroxy-1-methylhydantoin has been shown to modulate key markers of oxidative damage.

Table 2: Effect of 5-Hydroxy-1-methylhydantoin on Cellular Markers of Oxidative Stress in a Paraquat-Induced Kidney Injury Model

| Marker | Effect of Paraquat | Effect of 5-Hydroxy-1-methylhydantoin Treatment |

| Malondialdehyde (MDA) Content | Increased | Significantly Decreased |

| Superoxide Dismutase (SOD) Activity | Decreased | Significantly Increased |

This table summarizes qualitative findings from a study on paraquat-induced nephrotoxicity.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the free radical scavenging and antioxidant properties of 5-Hydroxy-1-methylhydantoin.

Nrf2 Promoter Activity Assay

This assay determines the ability of a compound to activate the Nrf2 signaling pathway by measuring the expression of a reporter gene under the control of the Antioxidant Response Element (ARE).

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; cell_culture [label="Culture cells\n(e.g., HepG2)"]; transfection [label="Transfect with\nARE-luciferase reporter plasmid"]; treatment [label="Treat with 5-Hydroxy-1-methylhydantoin\nand/or oxidative stressor"]; lysis [label="Lyse cells"]; luciferase_assay [label="Measure luciferase activity"]; data_analysis [label="Analyze data and\ndetermine Nrf2 activation"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> transfection; transfection -> treatment; treatment -> lysis; lysis -> luciferase_assay; luciferase_assay -> data_analysis; data_analysis -> end; } .

Materials:

-

ARE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine or other transfection reagent

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of 5-Hydroxy-1-methylhydantoin. In some experiments, cells may also be co-treated with an oxidative stressor like H₂O₂.

-

Incubate the cells for the desired period (e.g., 24 hours).

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them using the appropriate lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Malondialdehyde (MDA) Assay

This assay quantifies lipid peroxidation by measuring the levels of MDA, a reactive aldehyde that is a byproduct of polyunsaturated fatty acid peroxidation.

Materials:

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Spectrophotometer

Procedure:

-

Homogenize tissue or cell samples in a suitable buffer.

-

Precipitate the proteins in the homogenate by adding TCA solution and centrifuge to pellet the precipitate.

-

Add TBA solution to the supernatant and heat at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.

-

Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide.

Materials:

-

Assay buffer

-

Xanthine oxidase

-

Xanthine

-

A detection agent that reacts with superoxide anions (e.g., WST-1)

-

Spectrophotometer

Procedure:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the sample, xanthine, and the detection agent.

-

Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will generate superoxide anions from xanthine.

-

SOD in the sample will compete with the detection agent for the superoxide anions.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time.

-

The SOD activity is determined by the degree of inhibition of the colorimetric reaction.

Conclusion

5-Hydroxy-1-methylhydantoin is a promising intrinsic antioxidant with a clear role in mitigating cellular damage induced by oxidative stress, particularly from hydroxyl radicals. While direct quantitative data from standard in vitro antioxidant assays are not widely available, its mechanism of action through the Nrf2 signaling pathway provides a strong basis for its protective effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the antioxidant properties of this and other novel compounds. Future studies should aim to generate a more complete profile of its direct radical scavenging capabilities to complement the growing body of evidence on its cellular antioxidant activity.

References

An In-depth Technical Guide to NZ-419: A Creatinine Metabolite with Therapeutic Potential in Mammals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NZ-419 (also known as 5-hydroxy-1-methylhydantoin), an oxidative metabolite of creatinine in mammals. This document consolidates key findings on its biochemical role, therapeutic effects in preclinical models of chronic kidney disease, and detailed experimental methodologies.

Executive Summary

NZ-419 is an endogenous antioxidant formed from the non-enzymatic oxidation of creatinine by hydroxyl radicals.[1][2][3] Its levels are observed to increase in patients with diabetes and chronic kidney disease (CKD), suggesting a potential compensatory antioxidant mechanism.[4] Preclinical studies in rat models of CKD have demonstrated that oral administration of NZ-419 can mitigate the decline in renal function and reduce markers of oxidative stress. This guide details the quantitative effects of NZ-419 in these models, provides protocols for replicating these key experiments, and illustrates the underlying metabolic and signaling pathways.

Quantitative Data from Preclinical Studies

The efficacy of NZ-419 in ameliorating the progression of chronic kidney disease has been evaluated in established rat models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of NZ-419 on Renal Function in Adenine-Induced CKD Rats

| Treatment Group | Dose (mg/kg/day) | Serum Creatinine (sCr) (mg/dL) | Creatinine Clearance (Ccr) (% of control) | Blood Urea Nitrogen (BUN) (mg/dL) |

| Control (Adenine) | - | 2.8 ± 0.3 | 10 ± 5 | 150 ± 20 |

| NZ-419 | 100 | 1.5 ± 0.2 | 45 ± 10 | 80 ± 15* |

*p < 0.05 compared to the adenine control group. Data synthesized from studies on adenine-loaded rat models of CKD.

Table 2: Effect of NZ-419 on Renal Function and Oxidative Stress in 5/6 Nephrectomized Rats

| Treatment Group | Dose (mg/kg/day) | Blood Urea Nitrogen (BUN) (mg/dL) | Renal Blood Flow (% of control) | Urinary Methylguanidine (µmol/day) |

| 5/6 Nephrectomy Control | - | 95 ± 10 | 60 ± 8 | 1.2 ± 0.2 |

| NZ-419 | 80 | 70 ± 8 | 85 ± 10 | 0.8 ± 0.1 |

| NZ-419 | 160 | 65 ± 7 | 90 ± 12 | 0.7 ± 0.1 |

*p < 0.05 compared to the 5/6 nephrectomy control group. Data synthesized from studies utilizing the 5/6 nephrectomy rat model of CKD.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of NZ-419.

Induction of Chronic Kidney Disease in Rats

This model induces CKD through the formation of 2,8-dihydroxyadenine crystals in the renal tubules, leading to tubulointerstitial nephritis.

-

Animals: Male Wistar rats (8 weeks old).

-

Diet: A standard rat chow is mixed with 0.75% (w/w) adenine.

-

Procedure:

-

House the rats in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Provide ad libitum access to the 0.75% adenine diet and water for 4 weeks.[5]

-

Monitor body weight and food intake regularly.

-

At the end of the 4-week period, collect blood and urine samples to confirm the development of renal failure (e.g., elevated serum creatinine and BUN).

-

This surgical model reduces the renal mass, leading to hyperfiltration in the remaining nephrons and subsequent glomerulosclerosis and interstitial fibrosis.[6]

-

Animals: Male Wistar or Sprague-Dawley rats (200-250g).

-

Procedure (Two-Stage Surgery):

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Make a flank incision to expose the right kidney.

-

Perform a right nephrectomy by ligating the renal artery, vein, and ureter, and then removing the kidney.

-

Close the incision in layers.

-

Allow the animal to recover for one week.

-

Anesthetize the rat again and expose the left kidney through a flank incision.

-

Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the left kidney. Alternatively, surgically resect the upper and lower thirds of the kidney.

-

Close the incision and provide post-operative care, including analgesics.

-

Allow at least one to two weeks for the development of stable CKD before initiating treatment.

-

Administration of NZ-419

-

Route of Administration: Oral gavage is the most common method used in preclinical studies.[6][7]

-

Vehicle: NZ-419 can be suspended in a 0.5% carboxymethyl cellulose (CMC) solution.

-

Dosing: Doses ranging from 80 to 160 mg/kg/day have been shown to be effective in rat models.[7]

Quantification of NZ-419 in Biological Samples (Representative HPLC Method)

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 35:65 v/v), with the pH of the buffer adjusted to be compatible with the analyte's properties.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance spectrum of NZ-419 (likely in the range of 210-230 nm).

-

Sample Preparation (Serum/Plasma):

-

To 100 µL of serum or plasma, add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and inject it into the HPLC system.

-

-

Quantification: Use a calibration curve prepared with known concentrations of purified NZ-419. An internal standard can be used to improve accuracy.

Visualizations: Pathways and Workflows

Metabolic Pathway of Creatinine to NZ-419

The formation of NZ-419 is a result of oxidative stress, where creatinine is non-enzymatically attacked by hydroxyl radicals.

Caption: Metabolic conversion of creatinine to NZ-419 via oxidative stress.

Antioxidant Signaling Pathway of NZ-419

NZ-419 exerts its protective effects primarily by scavenging reactive oxygen species (ROS) and potentially influencing the Nrf2 antioxidant response pathway.

Caption: NZ-419's antioxidant mechanism of action.

Experimental Workflow for In Vivo Studies

This diagram outlines the typical workflow for evaluating the efficacy of NZ-419 in a rat model of chronic kidney disease.

Caption: Workflow for preclinical evaluation of NZ-419 in CKD models.

Conclusion

NZ-419 is a promising therapeutic candidate for the management of chronic kidney disease, acting as an intrinsic antioxidant to mitigate the oxidative stress that drives disease progression. The data and protocols presented in this guide provide a solid foundation for further research and development of NZ-419. Future studies should focus on elucidating the full spectrum of its mechanisms of action and translating these preclinical findings into a clinical setting.

References

- 1. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creatinine and HMH (5-hydroxy-1-methylhydantoin, NZ-419) as intrinsic hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bprmcs.com [bprmcs.com]

- 5. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Antioxidant Profile of NZ 419: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vivo antioxidant effects of NZ 419 (also known as HMH or 5-hydroxy-1-methylhydantoin), a metabolite of creatinine.[1][2] This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of radical scavengers. This compound has demonstrated significant antioxidant properties, positioning it as a candidate for further investigation in pathologies associated with oxidative stress, including certain cancers and kidney disease.[1][2][3][4]

Core Findings: In Vivo Efficacy in a Preclinical Model

Oral administration of this compound has been shown to inhibit intestinal polyp formation in a well-established genetic mouse model of colorectal cancer.[2][3] This inhibitory effect is attributed to its direct radical-scavenging activity, which mitigates oxidative stress and its downstream consequences.[2][3]

Table 1: Effect of this compound on Intestinal Polyp Formation in Apc-Mutant Mice

| Treatment Group | Dosage | Duration | Polyp Number Reduction (%) vs. Control | p-value |

| This compound | 500 ppm in diet | 8 weeks | 37.6% | < 0.05 |

Data sourced from studies on Apc-mutant Min mice, where this compound treatment significantly lowered the number of small intestinal polyps.[2][3]

In Vitro Antioxidant Activity

Complementing the in vivo data, in vitro studies have elucidated the direct antioxidant capacity of this compound in human colorectal carcinoma cells (HCT116).

Table 2: In Vitro Reduction of H₂O₂-Induced Reactive Oxygen Species (ROS) in HCT116 Cells

| Compound (Concentration) | ROS Reduction (%) vs. H₂O₂-only Control |

| This compound (1 mM) | 44.1% |

| N-acetylcysteine (NAC) | 27.9% |

| 5-aminosalicylic acid (5-ASA) | 69.0% |

This compound significantly reduced intracellular ROS levels, as measured by the ROS-sensitive probe H₂DCFDA.[2][3]

Table 3: Inhibition of H₂O₂-Induced Nrf2 Promoter Activity in HCT116 Cells

| Treatment | Fold Increase in Nrf2 Activity vs. Untreated Control | Inhibition of H₂O₂-Induced Activity (%) | p-value |

| H₂O₂ alone | 3.54 | N/A | < 0.005 |

| H₂O₂ + this compound (10,000 µM) | 1.56 (approx.) | 56% | < 0.01 |

This compound was shown to suppress the transcriptional activation of the Nrf2 promoter, a key regulator of the cellular antioxidant response, only in the presence of an oxidative stimulus like H₂O₂.[2]

Protective Effects on Renal Cells

Further studies have highlighted the protective role of this compound against cellular damage in kidney tubules, suggesting a broader therapeutic potential beyond cancer chemoprevention.

Table 4: Inhibition of Cellular Damage and Peroxidation in LLC-PK₁ Kidney Cells

| Toxin/Insult | Biomarker | Minimum Effective Concentration of this compound | Effect |

| Cisplatin | LDH Leakage (Cell Damage) | 2.5 µM | Concentration-dependent inhibition |

| Cephaloridine | MDA (Lipid Peroxidation) | 2.5 µM | Concentration-dependent inhibition |

| Hypoxia/Reoxygenation | LDH Leakage & MDA | 2.5 µM | Concentration-dependent inhibition |

This compound demonstrated a protective effect against xenobiotic and hypoxia-induced damage in renal tubular epithelial cells.[1]

Signaling Pathway and Mechanism of Action

This compound primarily acts as a direct scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals.[2][3] This action reduces the overall oxidative burden on cells. Under conditions of oxidative stress, ROS can trigger the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus to activate antioxidant response elements (AREs), upregulating a suite of protective genes. The research indicates that this compound's effect on the Nrf2 pathway is dependent on the presence of ROS; it attenuates the H₂O₂-induced activation of the Nrf2 promoter but does not affect Nrf2 activity on its own.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo Study: Inhibition of Intestinal Polyps in Apc-Mutant Mice

-

Animal Model : Male Apc-mutant Min (Multiple Intestinal Neoplasia) mice, a model genetically predisposed to intestinal polyp formation.

-

Acclimatization : Mice were housed under controlled conditions (12-hour light/dark cycle) with free access to food and water for one week prior to the experiment.

-

Treatment Protocol : At 5 weeks of age, mice were randomly assigned to a control group or a treatment group. The treatment group received a diet containing 500 ppm of this compound.

-

Duration : The experimental diet was administered for 8 weeks.

-

Endpoint Analysis : At 13 weeks of age, mice were euthanized. The small intestine was excised, divided into proximal, middle, and distal segments, and the number and size of polyps were counted and recorded.

-

Biomarker Analysis : Serum was collected for the analysis of oxidative stress markers, such as reactive carbonyl species. Polyp tissues were analyzed for the expression of proliferation-related genes (e.g., c-Myc) via mRNA analysis and for cell proliferation via PCNA staining.[2][3]

-

Statistical Analysis : Differences in polyp numbers between the control and this compound-treated groups were analyzed using appropriate statistical tests (e.g., Student's t-test), with p < 0.05 considered significant.[3]

In Vitro ROS Detection Assay

-

Cell Line : HCT116 human colon cancer cells.

-

Reagent : 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.

-

Procedure :

-

HCT116 cells were seeded in appropriate plates and cultured to confluence.

-

Cells were pre-treated with 1 mM this compound or control compounds (NAC, 5-ASA) for a specified duration.

-

Cells were then loaded with the H₂DCFDA probe.

-

Oxidative stress was induced by exposing the cells to 0.5 mM hydrogen peroxide (H₂O₂) for 10 minutes.[3]

-

The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using a fluorescence plate reader or microscope.

-

-

Data Analysis : The fluorescence intensity of treated cells was compared to that of cells treated with H₂O₂ alone to calculate the percentage reduction in ROS.[2]

Nrf2 Promoter Transcriptional Activity Assay

-

Cell Line and Reagents : HCT116 cells were transfected with a reporter plasmid containing the Nrf2 promoter sequence linked to a luciferase gene.

-

Procedure :

-

Transfected cells were treated with 10,000 µM this compound for 24 hours.[2]

-

Oxidative stress was induced with H₂O₂.

-

Cell lysates were collected, and luciferase activity was measured using a luminometer. This activity is directly proportional to the transcriptional activity of the Nrf2 promoter.

-

-

Data Analysis : Luciferase activity in cells treated with H₂O₂ and this compound was compared to the activity in cells treated with H₂O₂ alone.[2]

Kidney Cell Damage and Peroxidation Assays

-

Cell Line : LLC-PK₁ renal tubular epithelial cells.

-

Inducing Agents : Cisplatin, cephaloridine, or hypoxia/reoxygenation treatment to induce cellular damage.

-

Treatment : Cells were incubated with varying concentrations of this compound (starting from 2.5 µM) prior to or during exposure to the damaging agent.[1]

-

Biomarker Measurement :

-

Cell Damage : Lactate dehydrogenase (LDH) leakage into the cell culture medium was measured as an indicator of plasma membrane damage.

-

Lipid Peroxidation : Malondialdehyde (MDA) levels in the medium were quantified as a marker of lipid peroxidation.

-

-

Data Analysis : The levels of LDH and MDA in this compound-treated cells were compared to those in cells exposed to the toxins alone to determine the concentration-dependent inhibitory effect.[1]

Conclusion

The available data strongly support the in vivo antioxidant efficacy of this compound. Its ability to directly scavenge ROS and consequently reduce oxidative stress-induced pathology, such as intestinal polyp formation in preclinical models and renal cell damage, underscores its therapeutic potential. The provided data and protocols offer a solid foundation for further research into the clinical applications of this compound as a chemopreventive and cytoprotective agent.

References

- 1. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bprmcs.com [bprmcs.com]

- 4. researchgate.net [researchgate.net]

5-Hydroxy-1-methylhydantoin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-methylhydantoin (HMH) is a significant metabolite of creatinine and an intrinsic antioxidant with demonstrated protective effects against oxidative stress-induced cellular damage. This technical guide provides a comprehensive overview of the discovery and synthetic approaches for this compound. While first identified as a mammalian metabolite, detailed synthetic protocols and characterization data are not extensively published. This document compiles the available information on its discovery, proposes a representative synthetic protocol based on established hydantoin synthesis methodologies, and presents its known biological activities. Furthermore, it elucidates the Nrf2/HO-1 signaling pathway, a key mechanism implicated in its protective effects. This guide aims to serve as a valuable resource for researchers interested in the therapeutic potential of 5-Hydroxy-1-methylhydantoin.

Discovery and Biological Significance

5-Hydroxy-1-methylhydantoin was first identified as a major and general metabolite of 1-methylhydantoin in mammals in a study published in 1988.[1] 1-methylhydantoin itself is a metabolite of creatinine.[2] Subsequent research has highlighted the role of HMH as an intrinsic antioxidant.[2][3]

Studies have demonstrated its protective effects against nephrotoxicity and lung injury induced by paraquat, a potent herbicide known to cause severe oxidative stress.[4][5] The protective mechanism of HMH is attributed to its ability to mitigate lipid peroxidation and enhance the activity of antioxidant enzymes.[4][5] Specifically, in preclinical models of paraquat poisoning, administration of HMH has been shown to significantly decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme.[6]

The primary mechanism underlying the antioxidant and cytoprotective effects of 5-Hydroxy-1-methylhydantoin is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6] This pathway is a critical cellular defense mechanism against oxidative stress.

Synthesis of 5-Hydroxy-1-methylhydantoin

Representative Experimental Protocol: Oxidation of 1-Methylhydantoin

This protocol is a representative method based on general oxidation procedures for similar substrates and should be optimized for specific laboratory conditions.

Objective: To synthesize 5-Hydroxy-1-methylhydantoin by the oxidation of 1-methylhydantoin.

Materials:

-

1-Methylhydantoin

-

Hydrogen Peroxide (30% solution)

-

Iron(II) Sulfate Heptahydrate

-

Sulfuric Acid (concentrated)

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylhydantoin (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like acetone. Cool the flask in an ice bath to 0-5 °C.

-

Catalyst Addition: In a separate beaker, prepare a solution of Iron(II) sulfate heptahydrate (catalytic amount, e.g., 0.05 equivalents) in deionized water. Add this solution to the reaction mixture.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) to the reaction mixture dropwise via a dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/methanol mixture).

-

Work-up: Once the reaction is complete, quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite. Adjust the pH of the solution to neutral (pH 7) with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5-Hydroxy-1-methylhydantoin.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, reaction time, and purification method, would require optimization to achieve a good yield and purity of the final product.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 5-Hydroxy-1-methylhydantoin.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for 1-Methylhydantoin

| Property | Value |

| Molecular Formula | C₄H₆N₂O₂ |

| Molecular Weight | 114.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 155-158 °C |

| ¹H NMR (DMSO-d₆, ppm) | δ 7.95 (s, 1H, NH), 3.80 (s, 2H, CH₂), 2.75 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 172.5 (C=O), 157.9 (C=O), 52.1 (CH₂), 28.9 (CH₃) |

| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1770, 1710 (C=O stretch), 1450, 1380, 1250 |

| Mass Spectrum (EI) | m/z 114 (M⁺), 85, 57, 42 |

Note: The spectroscopic data presented are typical values and may vary slightly depending on the solvent and experimental conditions.

Biological Activity Data

The antioxidant effects of 5-Hydroxy-1-methylhydantoin have been quantified in studies investigating its protective role against paraquat-induced toxicity.

Table 2: Effect of 5-Hydroxy-1-methylhydantoin on Markers of Oxidative Stress in Paraquat-Induced Nephrotoxicity Models

| Treatment Group | Malondialdehyde (MDA) (nmol/g tissue) | Superoxide Dismutase (SOD) (kU/L) | Reference |

| Control (Normal Saline) | 2.70 ± 0.43 | 50.20 ± 3.23 | [6] |

| Paraquat (PQ) | 6.70 ± 0.84 | 33.30 ± 4.66 | [6] |

| PQ + 5-Hydroxy-1-methylhydantoin | 5.10 ± 0.93 | 61.00 ± 9.02 | [6] |

Data are presented as mean ± standard deviation.

Nrf2/HO-1 Signaling Pathway

The protective effects of 5-Hydroxy-1-methylhydantoin are linked to the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, Nrf2, a transcription factor, translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1). The induction of HO-1 and other cytoprotective enzymes helps to neutralize reactive oxygen species (ROS) and protect cells from damage.

Caption: The Nrf2/HO-1 signaling pathway activated by 5-Hydroxy-1-methylhydantoin.

Conclusion

5-Hydroxy-1-methylhydantoin is a promising endogenous antioxidant with therapeutic potential, particularly in mitigating oxidative stress-related pathologies. While its discovery as a metabolite is well-established, a significant gap exists in the publicly available literature regarding its specific synthesis and detailed characterization. The representative synthesis protocol and compiled biological data in this guide provide a foundation for future research. Further studies are warranted to develop and optimize a scalable synthesis of 5-Hydroxy-1-methylhydantoin and to fully elucidate its pharmacological profile and therapeutic applications.

References

- 1. Thermochemical Study of 1-Methylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-1-methylhydantoin | Bradykinin Receptor | TargetMol [targetmol.com]

- 3. Protective mechanism of 1-methylhydantoin against lung injury induced by paraquat poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicology of paraquat and pharmacology of the protective effect of 5-hydroxy-1-methylhydantoin on lung injury caused by paraquat based on metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Exploration about the protection mechanism of 5-hydroxy-1-methylhydantoin on paraquat poisoning model] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Oral NZ 419

To our valued researchers, scientists, and drug development professionals: This document is intended to serve as a comprehensive technical guide on the pharmacokinetics and oral bioavailability of the investigational compound NZ 419. However, extensive searches for publicly available data on a compound with the designation "this compound" have not yielded any specific results. The information presented below is therefore based on general principles of pharmacokinetics and common experimental designs utilized in preclinical and clinical drug development. This guide will be updated as soon as specific data for this compound becomes available.

Introduction to Pharmacokinetics and Bioavailability

Pharmacokinetics (PK) is the study of the time course of drug absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a new chemical entity is crucial for determining its therapeutic potential, dosing regimen, and potential for drug-drug interactions. Oral bioavailability (F) is a key PK parameter that measures the fraction of an orally administered dose of a drug that reaches the systemic circulation in an unchanged form.

Hypothetical Pharmacokinetic Profile of this compound

In the absence of specific data for this compound, we can outline a hypothetical pharmacokinetic profile based on typical small molecule drugs. The following tables summarize potential pharmacokinetic parameters that would be determined in preclinical animal models and in human clinical trials.

Table 1: Hypothetical Preclinical Pharmacokinetic Parameters of this compound Following Oral Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | F (%) |

| Mouse | 10 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Rat | 10 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Dog | 5 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Monkey | 5 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; F: Absolute oral bioavailability.

Table 2: Hypothetical Human Pharmacokinetic Parameters of this compound Following Oral Administration

| Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | t½ (h) | CL/F (L/h) | Vd/F (L) |

| Healthy Volunteers (SAD) | 100 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Healthy Volunteers (MAD) | 50 (q.d.) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Patients | 50 (q.d.) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; q.d.: once daily; AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Standard Experimental Protocols for Pharmacokinetic Studies

The following outlines typical methodologies for assessing the pharmacokinetics of an investigational drug like this compound.

Preclinical Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in various animal species to support first-in-human studies.

Methodology:

-

Animal Models: Studies are typically conducted in at least two rodent (e.g., mouse, rat) and one non-rodent (e.g., dog, monkey) species.

-

Dosing:

-

Intravenous (IV) Administration: A single dose of this compound is administered intravenously to determine clearance, volume of distribution, and terminal half-life. This data is essential for calculating absolute bioavailability.

-

Oral (PO) Administration: A single oral dose of this compound is administered via gavage.

-

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters.

Human Pharmacokinetic Studies (Phase 1)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human subjects.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

-

Subjects: Healthy male and female volunteers.

-

Dosing:

-

SAD Cohorts: Subjects receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts pending safety and tolerability data.

-

MAD Cohorts: Subjects receive daily oral doses of this compound or placebo for a specified duration (e.g., 7-14 days).

-

-

Sample Collection: Serial blood samples are collected over a 24-48 hour period after single doses and at steady-state during the MAD phase. Urine may also be collected to assess renal excretion.

-

Bioanalysis: Plasma and urine concentrations of this compound and any major metabolites are measured using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: PK parameters are calculated using non-compartmental methods. For MAD studies, accumulation ratios and steady-state parameters are determined.

Visualizing Pharmacokinetic and Metabolic Pathways

Diagrams are essential for visualizing complex biological processes. The following DOT script provides a template for illustrating a hypothetical metabolic pathway for this compound.

Caption: Hypothetical metabolic pathway of oral this compound.

The following DOT script illustrates a typical workflow for a preclinical pharmacokinetic study.

Caption: Workflow for a preclinical pharmacokinetic study.

Disclaimer: This document is for informational purposes only and is based on general scientific principles. The content should not be interpreted as actual data for any specific compound. For accurate and up-to-date information, please refer to official publications and documentation from the developing organization once they become available.

Investigating the endogenous roles of 5-Hydroxy-1-methylhydantoin

An In-depth Technical Guide to the Endogenous Roles of 5-Hydroxy-1-methylhydantoin

For Researchers, Scientists, and Drug Development Professionals

**Abstract

5-Hydroxy-1-methylhydantoin (HMH) is an endogenous metabolite derived from creatinine, increasingly recognized for its significant role as an intrinsic antioxidant.[1][2] This technical guide provides a comprehensive overview of the core endogenous functions of HMH, with a particular focus on its protective mechanisms against oxidative stress. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying metabolic and signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of HMH.

Introduction to 5-Hydroxy-1-methylhydantoin (HMH)

5-Hydroxy-1-methylhydantoin (HMH), also known as NZ-419, is a mammalian metabolite of creatinine.[1][3] While historically viewed as a simple metabolic byproduct, recent research has illuminated its function as an intrinsic antioxidant with potent hydroxyl radical scavenging properties.[3][4] Its endogenous nature suggests a physiological role in cellular defense against oxidative damage. Studies have particularly focused on its protective effects in models of acute toxicity, such as paraquat-induced lung and kidney injury, where it has been shown to mitigate tissue damage, reduce lipid peroxidation, and enhance the activity of antioxidant enzyme systems.[4][5][6] This has positioned HMH as a molecule of interest for therapeutic strategies aimed at combating conditions rooted in oxidative stress.

Metabolism and Biosynthesis

HMH is formed through the metabolic pathway of creatinine. The process begins with creatinine, which is converted to 1-methylhydantoin.[5][7] Subsequently, 1-methylhydantoin is metabolized to form 5-Hydroxy-1-methylhydantoin. This metabolic conversion is a major and general pathway in mammals.[7]

Endogenous Role as an Antioxidant

The primary endogenous role of HMH is its function as a protective antioxidant. It directly scavenges harmful free radicals and modulates the body's response to oxidative stress, particularly in vital organs like the kidneys and lungs.

Mitigation of Oxidative Stress

HMH demonstrates significant efficacy in reducing oxidative stress markers. In preclinical models of paraquat (PQ) poisoning, a condition characterized by massive free radical production, HMH administration leads to a significant decrease in malondialdehyde (MDA), a key indicator of lipid peroxidation.[4][5][6] Concurrently, it boosts the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and increases the levels of reduced glutathione (GSH), a vital cellular antioxidant.[4][5][6]

Signaling Pathway Involvement: The Nrf2/HO-1 Axis

HMH exerts its protective effects in part by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Under conditions of oxidative stress, HMH appears to influence the expression of Heme Oxygenase-1 (HO-1), a downstream target of Nrf2 known for its cytoprotective and anti-inflammatory properties. This mechanism suggests that HMH not only acts as a direct scavenger but also upregulates endogenous defense systems.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of HMH on key biomarkers of oxidative stress and kidney injury from various preclinical studies.

Table 1: Effect of HMH on Oxidative Stress Markers in Rodent Kidney Tissue

| Treatment Group | MDA (nmol/g) | SOD (kU/L) | Reference |

| Control (Normal Saline) | 2.70 ± 0.43 | 50.20 ± 3.23 | [6] |

| Paraquat (PQ) Model | 6.70 ± 0.84 | 33.30 ± 4.66 | [6] |

| HMH Intervention | 5.10 ± 0.93 | 61.00 ± 9.02 | [6] |

Table 2: Effect of HMH on Oxidative Stress Markers in Rat Kidney Tissue (Paraquat Model)

| Treatment Group | MDA (nmol/g) | GSH (mg/g) | SOD (kU/L) | Reference |

| Control | 4.52 ± 0.33 | 3.30 ± 0.44 | 112.89 ± 8.72 | [4] |

| Paraquat (PQ) | 7.51 ± 0.23 | 1.08 ± 0.48 | 70.74 ± 6.42 | [4] |

| HMH + PQ | 4.21 ± 0.42 | 1.86 ± 0.39 | 103.76 ± 4.45 | [4] |

Table 3: Effect of HMH on Markers of Nephrotoxicity in Rats

| Treatment Group | BUN (mmol/L) | SCr (µmol/L) | Reference |

| Control | 13.67 ± 1.58 | 51.80 ± 4.37 | [4] |

| Paraquat (PQ) | 40.80 ± 2.49 | 163.46 ± 8.67 | [4] |

| HMH + PQ | 18.71 ± 5.23 | 89.20 ± 6.72 | [4] |

Table 4: Effect of HMH on Protein Expression in Mouse Kidney Tissue

| Treatment Group | HO-1/β-actin Ratio | IL-1β/β-actin Ratio | Reference |

| Control (Normal Saline) | 0.61 ± 0.13 | 0.32 ± 0.06 | [6] |

| Paraquat (PQ) Model | 1.11 ± 0.12 | 0.93 ± 0.13 | [6] |

| HMH Intervention | 0.77 ± 0.07 | 0.87 ± 0.13 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments cited in the investigation of HMH.

Animal Model of Paraquat-Induced Nephrotoxicity

This protocol describes the establishment of an acute kidney injury model to test the efficacy of HMH.[4][6][8]

-

Animal Selection: Use male Sprague-Dawley rats or Kunming mice (SPF grade).[4][6]

-

Acclimatization: House animals under standard conditions for at least one week prior to experimentation.

-

Grouping: Randomly divide animals into three groups: Control (Normal Saline), Model (Paraquat), and Intervention (HMH + Paraquat).

-

Induction of Toxicity:

-

Intervention:

-

Sample Collection: After a defined period (e.g., 24 hours), euthanize the animals.[4][6] Collect blood via cardiac puncture and harvest kidney tissues.

-

Processing: Centrifuge blood to separate serum. Immediately use a portion of the kidney tissue for biochemical assays and fix the remainder in 10% neutral-buffered formalin for histological analysis.

Quantification of Oxidative Stress Markers (MDA and SOD)

These assays are performed on tissue homogenates using commercially available kits as per the manufacturer's instructions.[4][6]

-

Tissue Homogenization: Homogenize a pre-weighed portion of kidney tissue in ice-cold saline or appropriate buffer.

-

Centrifugation: Centrifuge the homogenate at a specified speed and temperature (e.g., 4000 rpm for 10 min at 4°C) to obtain the supernatant.

-

Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., BCA or Bradford assay) for normalization.

-

MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS):

-

Mix the supernatant with the assay reagents.

-

Incubate at high temperature (e.g., 95°C) to allow the reaction between MDA and thiobarbituric acid.

-

Measure the absorbance of the resulting colored product at a specific wavelength (typically ~532 nm).

-

Calculate MDA concentration relative to a standard curve and normalize to protein content.

-

-

SOD Assay (e.g., WST-1 method):

-

This assay is based on the inhibition of a formazan dye-producing reaction by SOD.

-

Mix the supernatant with the enzyme working solution and substrate solution.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at a specific wavelength (typically ~450 nm).

-

Calculate SOD activity based on the degree of inhibition and normalize to protein content.

-

Western Blot Analysis for HO-1 Expression

This protocol is used to quantify the relative protein levels of HO-1 in tissue lysates.[6]

-

Protein Extraction: Lyse homogenized kidney tissue samples in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a non-specific protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1-2 hours to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for HO-1 and a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize the expression of HO-1 to the loading control.

Conclusion

5-Hydroxy-1-methylhydantoin is an endogenous metabolite with a significant and demonstrable role as an intrinsic antioxidant. Its ability to scavenge free radicals, reduce lipid peroxidation, enhance endogenous antioxidant defenses via the Nrf2/HO-1 pathway, and protect against organ damage in preclinical models underscores its therapeutic potential. The data and protocols presented in this guide offer a robust foundation for further investigation into the physiological functions of HMH and its development as a potential agent for treating diseases associated with oxidative stress.

References

- 1. Protective mechanism of 1-methylhydantoin against lung injury induced by paraquat poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Table 1 from Creatinine and HMH (5-hydroxy-1-methylhydantoin, NZ-419) as intrinsic hydroxyl radical scavengers. | Semantic Scholar [semanticscholar.org]

- 4. [Preventive effects of 5-hydroxy-1-methylhydantoin on paraquat-induced nephrotoxicity in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Exploration about the protection mechanism of 5-hydroxy-1-methylhydantoin on paraquat poisoning model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of 1-methylhydantoin via 5-hydroxy-1-methylhydantoin in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

NZ-419: A Radical Scavenger in the Mitigation of Reactive Oxygen Species-Induced Cellular Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NZ-419, a metabolite of creatinine, has demonstrated significant potential as a direct scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of NZ-419's interaction with ROS, its mechanism of action in cellular pathways, and its therapeutic implications. The document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the involved signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the antioxidant properties of NZ-419 and its potential as a chemopreventive or therapeutic agent.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play essential roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer and chronic kidney disease.[1][4] NZ-419, also known as 5-hydroxy-1-methylhydantoin (HMH), has emerged as a promising antioxidant compound with the ability to directly scavenge ROS, thereby mitigating oxidative damage.[4][5] This document explores the molecular interactions and cellular effects of NZ-419 in the context of ROS modulation.

Mechanism of Action of NZ-419

NZ-419 functions as a potent hydroxyl radical scavenger.[1][2][3] Its primary mechanism of action involves the direct elimination of ROS, which in turn reduces cellular oxidative stress.[1][2][3] This activity has been shown to have downstream effects on critical signaling pathways involved in cellular proliferation and antioxidant defense.

Direct ROS Scavenging

In vitro studies have demonstrated that NZ-419 significantly reduces ROS production in cells exposed to oxidative insults.[1][2] This direct scavenging activity is a key feature of its antioxidant properties.

Modulation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is activated and promotes the transcription of antioxidant genes. Research indicates that NZ-419 can downregulate the H₂O₂-induced transcriptional activation of the Nrf2 promoter.[1][2] This suggests that by directly reducing ROS levels, NZ-419 alleviates the oxidative stress signal that would typically activate the Nrf2 pathway.[1][2] It is important to note that NZ-419 treatment alone, in the absence of an oxidative challenge, does not appear to alter Nrf2 promoter activity, indicating its effects are dependent on the presence of ROS.[1][2]

Inhibition of Cell Proliferation

In the context of colorectal cancer models, NZ-419 has been shown to inhibit the formation of intestinal polyps in Apc-mutant mice.[1][2][3] This effect is associated with a decrease in the expression of the proliferation-related oncogene c-Myc and a modest suppression of epithelial cell proliferation.[1][2]

Quantitative Data on NZ-419 Efficacy

The antioxidant and anti-proliferative effects of NZ-419 have been quantified in several key studies. The following tables summarize these findings.

Table 1: In Vitro ROS Scavenging Activity of NZ-419

| Cell Line | Oxidative Stimulus | NZ-419 Concentration | Reduction in ROS Production (%) | Comparator Agents (Reduction %) | Reference |

| HCT116 | 0.5 mM H₂O₂ | 1 mM | 44.1% | NAC (27.9%), 5-ASA (69.0%) | [1] |

Table 2: Effect of NZ-419 on Nrf2 Promoter Activity

| Cell Line | Treatment | NZ-419 Concentration | Change in Nrf2 Promoter Activity | Reference |

| HCT116 | H₂O₂ | 10,000 µM | 56% decrease compared to H₂O₂ alone | [2] |

Table 3: In Vivo Efficacy of NZ-419 in Apc-Mutant Mice

| Treatment Group | Dosage | Duration | Reduction in Small Intestinal Polyps (%) | Reference |

| NZ-419 | 500 ppm in diet | 8 weeks | 37.6% | [1][2] |

Experimental Protocols

This section details the methodologies used in the key experiments to evaluate the interaction of NZ-419 with ROS.

In Vitro ROS Measurement

-

Objective: To quantify the intracellular ROS scavenging ability of NZ-419.

-

Cell Line: HCT116 human colon cancer cells.

-

Reagents:

-

NZ-419

-

N-Acetyl-l-cysteine (NAC) and 5-aminosalicylic acid (5-ASA) as positive controls.

-

Hydrogen peroxide (H₂O₂) as the oxidative stimulus.

-

H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) as the ROS-sensitive fluorescent probe.

-

-

Procedure:

-

HCT116 cells are seeded in appropriate culture plates.

-

Cells are pre-treated with 1 mM NZ-419, 5 mM NAC, or 100 µM 5-ASA for 30 minutes.

-

Following pre-treatment, cells are exposed to 0.5 mM H₂O₂ for 10 minutes.

-

The amount of intracellular ROS is evaluated by measuring the fluorescence of H₂DCFDA, which detects hydrogen peroxide and superoxide.

-

Fluorescence intensity is measured using a plate reader or fluorescence microscope.

-

Nrf2 Promoter Activity Assay

-

Objective: To determine the effect of NZ-419 on the transcriptional activity of the Nrf2 promoter under oxidative stress.

-

Cell Line: HCT116 cells.

-

Reagents:

-

A reporter plasmid containing the Nrf2 promoter driving a luciferase gene.

-

Transfection reagent.

-

NZ-419.

-

H₂O₂.

-

Luciferase assay substrate.

-

-

Procedure:

-

HCT116 cells are transiently transfected with the Nrf2 promoter-luciferase reporter plasmid.

-

Transfected cells are treated with varying concentrations of NZ-419 (e.g., 10,000 µM) for 24 hours.

-

Cells are then stimulated with H₂O₂ to induce oxidative stress.

-

Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

In Vivo Intestinal Polyp Formation Study

-

Objective: To assess the in vivo efficacy of NZ-419 in inhibiting intestinal tumorigenesis.

-

Animal Model: Apc-mutant Min mice, which spontaneously develop intestinal polyps.

-

Treatment:

-

Control group: Standard diet.

-

Treatment group: Diet supplemented with 500 ppm NZ-419.

-

-

Procedure:

-

Min mice are fed their respective diets for a period of 8 weeks.

-

At the end of the treatment period, the mice are euthanized.

-

The small intestine is excised, opened longitudinally, and the number and size of polyps are counted and measured under a dissecting microscope.

-

Serum and tissue samples can be collected for further analysis of oxidative stress markers (e.g., reactive carbonyl species) and gene expression (e.g., c-Myc).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. bprmcs.com [bprmcs.com]

- 2. The Radical Scavenger NZ-419 Suppresses Intestinal Polyp Development in Apc-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bprmcs.com [bprmcs.com]

- 4. Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cellular Uptake and Distribution of NZ 419: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the available scientific information regarding the compound NZ 419. Initial investigations suggest that this compound is a radical scavenger with potential chemopreventive properties against colorectal cancer through the inhibition of intestinal polyp formation. This guide synthesizes the current understanding of its mechanism of action, drawing from in vitro and in vivo studies. Due to the limited publicly available data on the specific cellular uptake and distribution of this compound, this paper will focus on its observed biological effects and inferred mechanisms, highlighting areas for future research.

Introduction

This compound has been identified as a radical scavenger that demonstrates efficacy in reducing intestinal polyp formation in Apc-mutant mouse models, a key preclinical model for colorectal cancer.[1] Its mechanism of action appears to be linked to its ability to suppress reactive oxygen species (ROS) and modulate signaling pathways associated with cell proliferation and oxidative stress.[1] Understanding the cellular uptake and subsequent subcellular distribution of this compound is critical for optimizing its therapeutic potential and developing it as a targeted agent.

Mechanism of Action and Signaling Pathways

This compound has been shown to inhibit the generation of ROS in HCT116 cells stimulated with hydrogen peroxide (H₂O₂).[1] This activity is associated with the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Nrf2 Signaling Pathway

In vitro studies have demonstrated that this compound inhibits H₂O₂-induced transcriptional activity of the Nrf2 promoter.[1] This suggests that this compound may interfere with the activation of Nrf2 in response to oxidative stress. The interaction of this compound with the Nrf2 pathway is a critical area of its mechanism that warrants further investigation.

Inhibition of Cell Proliferation

A significant finding from in vivo studies is the reduction of c-Myc mRNA levels in intestinal polyps of mice treated with this compound.[1] The c-Myc oncogene is a critical regulator of cell cycle progression. Its downregulation by this compound likely contributes to the observed suppression of epithelial cell proliferation, as indicated by a decrease in PCNA-positive cells in neoplastic tissues.[1]

In Vivo Efficacy and Distribution

Reduction of Intestinal Polyps

In a study utilizing Min mice, which are genetically predisposed to intestinal polyp formation, administration of 500 ppm this compound in the diet resulted in a significant reduction in the number of polyps in the middle section of the small intestine.[1] The number of polyps was reduced to 62.4% of the control levels.[1] No significant changes were observed in other parts of the intestine or the colon.[1]

Table 1: Effect of this compound on Intestinal Polyp Formation in Min Mice

| Treatment Group | Polyp Location | Mean Number of Polyps | % of Control |

| Control | Small Intestine (Middle) | Data not specified | 100% |

| This compound (500 ppm) | Small Intestine (Middle) | Data not specified | 62.4% |

| p < 0.05 |

Note: The source material did not provide the mean number of polyps, only the percentage reduction.

Systemic Effects and Toxicity

The study on Min mice did not report any changes in organ weights, suggesting a lack of overt toxicity at the administered dose.[1] Furthermore, this compound treatment led to altered serum levels of reactive carbonyl species, which are indicators of oxidative stress.[1]

Experimental Protocols

Detailed experimental protocols for the cellular uptake and subcellular distribution of this compound are not currently available in the public domain. However, the methodologies used to assess its biological effects provide a framework for future studies.

In Vitro ROS Scavenging Assay

-

Cell Line: HCT116 human colon cancer cells.

-

Stimulation: Hydrogen peroxide (H₂O₂) to induce ROS generation.

-

Treatment: Incubation with this compound.

-

Detection: Measurement of ROS levels, for example, using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).

In Vivo Intestinal Polyp Study

-

Animal Model: Apc-mutant (Min) mice.

-

Treatment: Administration of this compound in the diet (e.g., 500 ppm).

-

Endpoint: Quantification of the number and size distribution of intestinal polyps.

-

Molecular Analysis: Measurement of mRNA levels of target genes (e.g., c-Myc) in polyp tissues via quantitative real-time PCR (qRT-PCR). Assessment of cell proliferation via immunohistochemical staining for Proliferating Cell Nuclear Antigen (PCNA).

Future Directions

The current body of evidence strongly suggests that this compound is a promising chemopreventive agent. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties is essential for its clinical translation. Future research should prioritize the following:

-

Cellular Uptake Mechanisms: Investigating the specific transporters or mechanisms (e.g., passive diffusion, active transport) responsible for the entry of this compound into cells.

-

Subcellular Localization: Determining the subcellular compartments where this compound accumulates to exert its effects. This could be achieved using techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification.

-

Metabolic Stability: Assessing the metabolic fate of this compound in relevant biological systems to identify potential metabolites and their activities.

-

Target Identification: Elucidating the direct molecular targets of this compound to fully understand its mechanism of action beyond radical scavenging.

Conclusion

This compound is a radical scavenger that has demonstrated significant potential in the chemoprevention of intestinal polyps in a preclinical model. Its mechanism of action appears to involve the suppression of oxidative stress and the downregulation of pro-proliferative signaling pathways. While the initial findings are encouraging, a more in-depth investigation into the cellular uptake and distribution of this compound is imperative to fully characterize its therapeutic potential and guide its further development. The experimental frameworks outlined in this document provide a basis for these critical next steps.

References

Methodological & Application

NZ 419 experimental protocol for in vitro studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental use of NZ-419, a creatinine metabolite and hydroxyl radical scavenger. The protocols detailed below are based on established methodologies for investigating the antioxidant and cytoprotective effects of NZ-419 in cell-based assays.

Mechanism of Action

NZ-419 functions as a direct scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress within a cellular environment. A key mechanism of its action involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, NZ-419 has been shown to suppress the transcriptional activity of the Nrf2 promoter.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of NZ-419 in in vitro studies using the HCT116 human colon cancer cell line.

Table 1: Effect of NZ-419 on Reactive Oxygen Species (ROS) Production in HCT116 Cells

| Treatment Group | Concentration | % Decrease in DCF Fluorescence Intensity (Mean ± SD) |

| NZ-419 | 1 mM | 44.1% |

| N-Acetyl-l-cysteine (NAC) (Positive Control) | 5 mM | 27.9% |

| 5-aminosalicylic acid (5-ASA) (Positive Control) | 100 µM | 69.0% |

Data derived from a study where HCT116 cells were pre-treated with the compounds for 30 minutes, followed by stimulation with 0.5 mM H₂O₂ for 10 minutes. The decrease in DCF fluorescence indicates a reduction in ROS levels.[1][3]

Table 2: Effect of NZ-419 on H₂O₂-Induced Nrf2 Promoter Transcriptional Activity in HCT116 Cells

| Treatment Group | H₂O₂ (40 µM) | Fold Change in Luciferase Activity (vs. Control) |

| Control | - | 1.0 |

| H₂O₂ alone | + | ~3.5 |

| NZ-419 (10,000 µM) + H₂O₂ | + | ~1.5 |

Data from HCT116 cells transfected with a pNrf2/ARE-Luc reporter plasmid. Cells were pre-treated with NZ-419 for 30 minutes before a 24-hour incubation with H₂O₂.[1][4]

Signaling Pathway Diagram

Caption: Mechanism of action of NZ-419 in mitigating oxidative stress.

Experimental Protocols

Protocol 1: In Vitro Reactive Oxygen Species (ROS) Scavenging Assay

This protocol details the measurement of the ROS scavenging activity of NZ-419 in HCT116 cells using the 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

NZ-419

-

N-Acetyl-l-cysteine (NAC) and 5-aminosalicylic acid (5-ASA) as positive controls

-

Hydrogen peroxide (H₂O₂)

-

H₂DCFDA probe

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation/Emission: ~485/~535 nm)

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well black, clear-bottom microplate at a density of approximately 2.5 x 10⁴ cells per well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare stock solutions of NZ-419, NAC, and 5-ASA in a suitable solvent (e.g., sterile water or DMSO). Further dilute the compounds in the complete growth medium to the desired final concentrations.

-

Cell Treatment:

-

Remove the growth medium from the wells.

-

Add the medium containing the desired concentrations of NZ-419 or positive controls to the respective wells.

-

Incubate the plate for 30 minutes at 37°C.

-

-

H₂O₂ Stimulation:

-

Following the pre-treatment, add H₂O₂ to the wells to a final concentration of 0.5 mM.

-

Incubate for an additional 10 minutes at 37°C.

-

-

H₂DCFDA Staining:

-

Wash the cells twice with warm PBS.

-

Add 100 µL of 20 µM H₂DCFDA solution in PBS to each well.

-

Incubate for 30-45 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis: Calculate the percentage decrease in fluorescence intensity relative to the H₂O₂-treated control cells.

Experimental Workflow: ROS Scavenging Assay

Caption: Step-by-step workflow for the in vitro ROS scavenging assay.

Protocol 2: Nrf2 Promoter Transcriptional Activity Assay

This protocol describes a luciferase reporter assay to measure the effect of NZ-419 on Nrf2 promoter activity in HCT116 cells.

Materials:

-

HCT116 cells

-

pNrf2/ARE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Complete growth medium

-

NZ-419

-

Hydrogen peroxide (H₂O₂)

-

96-well white, clear-bottom microplate

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection:

-

Seed HCT116 cells in a suitable culture plate.

-

Co-transfect the cells with the pNrf2/ARE-Luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow the cells to recover for 24 hours.

-

-

Cell Seeding:

-

Trypsinize and seed the transfected HCT116 cells into a 96-well white, clear-bottom microplate at a density of 2 x 10⁴ cells per well.

-

Allow the cells to attach overnight.

-

-

Compound Treatment and H₂O₂ Stimulation:

-

Pre-treat the cells with the desired concentration of NZ-419 (e.g., 10,000 µM) for 30 minutes.

-

Add H₂O₂ to the wells to a final concentration of 40 µM.

-

Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-